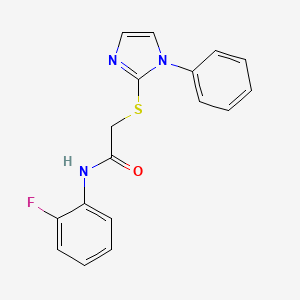

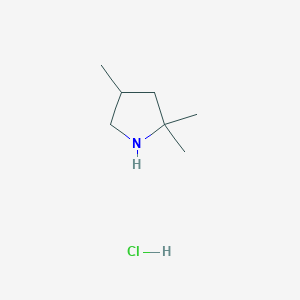

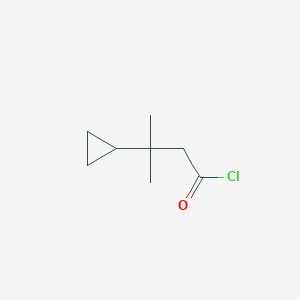

(1S,2R)-2-(4-Methyl-1,2,4-triazol-3-yl)cyclopentane-1-carboxylic acid

- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.

- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Übersicht

Beschreibung

(1S,2R)-2-(4-Methyl-1,2,4-triazol-3-yl)cyclopentane-1-carboxylic acid, also known as AZD9291, is a third-generation epidermal growth factor receptor (EGFR) tyrosine kinase inhibitor (TKI) that has gained a lot of attention in the field of cancer research. AZD9291 is a potent and selective inhibitor of the EGFR T790M mutation, which is found in approximately 50% of non-small cell lung cancer (NSCLC) patients who have developed resistance to first-generation EGFR TKIs such as gefitinib and erlotinib.

Wissenschaftliche Forschungsanwendungen

Ruthenium-Catalyzed Synthesis of Triazole-Based Scaffolds

Ruthenium-catalyzed synthesis processes have been developed to create 5-amino-1,2,3-triazole-4-carboxylic acids, which are useful for generating peptidomimetics or biologically active compounds. These triazole scaffolds have been applied in the development of compounds acting as HSP90 inhibitors, showcasing their potential in therapeutic agent synthesis (Ferrini et al., 2015).

Enzymatic Synthesis Inhibition by Cyclopentane Derivatives

Cyclopentane derivatives, such as 1-aminocyclopentane-1-carboxylic acid (cycloleucine), have been found to inhibit the synthesis of S-adenosyl-L-methionine, an essential metabolic compound. This inhibition suggests a potential for cyclopentane derivatives in modulating biochemical pathways, which could be relevant to the utility of triazole-cyclopentane compounds (Coulter et al., 1974).

Polymethylated Lanthanide Chelates for Medical Imaging

Research into rigidified lanthanide chelates, including those potentially related to triazole structures, has been conducted to improve the efficiency of medical imaging techniques. Such studies highlight the role of structural modification in enhancing the properties of contrast agents used in magnetic resonance imaging (Ranganathan et al., 2002).

Solid Phase Peptide Synthesis Incorporating Triazoles

Triazoles have been integrated into peptide backbones or side chains via copper(I)-catalyzed cycloadditions, demonstrating their versatility in peptide engineering. This technique opens avenues for creating novel bioactive peptides with potential therapeutic applications (Tornøe et al., 2002).

Carboxylic Acid Isosteres in Drug Design

The exploration of cyclopentane-1,3-diones as isosteres for carboxylic acid functional groups, which could be structurally related to the target compound, underlines the importance of such derivatives in drug design. These findings suggest the potential of triazole-cyclopentane compounds in creating new therapeutic agents with improved pharmacokinetic properties (Ballatore et al., 2011).

Eigenschaften

IUPAC Name |

(1S,2R)-2-(4-methyl-1,2,4-triazol-3-yl)cyclopentane-1-carboxylic acid |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C9H13N3O2/c1-12-5-10-11-8(12)6-3-2-4-7(6)9(13)14/h5-7H,2-4H2,1H3,(H,13,14)/t6-,7+/m1/s1 |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

YBALDRJAALHWIK-RQJHMYQMSA-N |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CN1C=NN=C1C2CCCC2C(=O)O |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

CN1C=NN=C1[C@@H]2CCC[C@@H]2C(=O)O |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C9H13N3O2 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

195.22 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

(1S,2R)-2-(4-Methyl-1,2,4-triazol-3-yl)cyclopentane-1-carboxylic acid | |

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![8-[(4-Methoxyphenyl)methyl]-1,6,7-trimethyl-3-(2-piperidylethyl)-1,3,5-trihydr o-4-imidazolino[1,2-h]purine-2,4-dione](/img/structure/B2779764.png)

![6-[4-[2-(2-Chloro-6-fluorophenyl)acetyl]piperazin-1-yl]-1H-pyrimidine-2,4-dione](/img/structure/B2779768.png)

![2-[3-(anilinomethyl)-7-methyl-2-oxoquinolin-1(2H)-yl]-N-(2-chloro-4-methylphenyl)acetamide](/img/structure/B2779770.png)

![2-Chloro-N-[1-(1-methyltetrazol-5-yl)ethyl]acetamide](/img/structure/B2779774.png)

![[5-(3,4-Dichlorophenyl)-3-isoxazolyl]methyl 2,6-difluorobenzenecarboxylate](/img/structure/B2779777.png)

![1-(Benzo[d][1,3]dioxol-5-yl)-3-(2-(furan-3-yl)-2-hydroxy-2-(thiophen-2-yl)ethyl)urea](/img/structure/B2779780.png)